molecular formula C12H14N2S B13616980 2-(Pyrrolidin-3-ylmethyl)benzo[d]thiazole

2-(Pyrrolidin-3-ylmethyl)benzo[d]thiazole

Cat. No.: B13616980
M. Wt: 218.32 g/mol
InChI Key: ZQJWVXZCBOEDJW-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-3-ylmethyl)benzo[d]thiazole is a heterocyclic compound that features a thiazole ring fused with a benzene ring and a pyrrolidine substituent. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-3-ylmethyl)benzo[d]thiazole typically involves the reaction of a benzo[d]thiazole derivative with a pyrrolidine derivative. One common method is the nucleophilic substitution reaction where a halogenated benzo[d]thiazole reacts with pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-3-ylmethyl)benzo[d]thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(Pyrrolidin-3-ylmethyl)benzo[d]thiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-3-ylmethyl)benzo[d]thiazole involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyrrolidin-2-ylmethyl)benzo[d]thiazole
  • 2-(Pyrrolidin-4-ylmethyl)benzo[d]thiazole
  • 2-(Piperidin-3-ylmethyl)benzo[d]thiazole

Uniqueness

2-(Pyrrolidin-3-ylmethyl)benzo[d]thiazole is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The position of the pyrrolidine substituent can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H14N2S

Molecular Weight

218.32 g/mol

IUPAC Name

2-(pyrrolidin-3-ylmethyl)-1,3-benzothiazole

InChI

InChI=1S/C12H14N2S/c1-2-4-11-10(3-1)14-12(15-11)7-9-5-6-13-8-9/h1-4,9,13H,5-8H2

InChI Key

ZQJWVXZCBOEDJW-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1CC2=NC3=CC=CC=C3S2

Origin of Product

United States

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